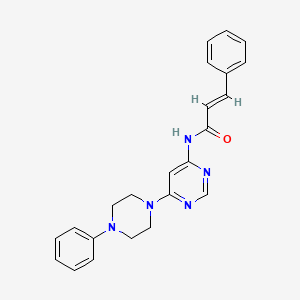

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide

Description

N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is a pyrimidine-based compound featuring a 4-phenylpiperazine substituent at the 6-position of the pyrimidine core and a cinnamamide group at the 4-position. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

(E)-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c29-23(12-11-19-7-3-1-4-8-19)26-21-17-22(25-18-24-21)28-15-13-27(14-16-28)20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,24,25,26,29)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPJTJNFOHWXAT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide typically involves the following steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the pyrimidine ring.

Attachment of the cinnamamide group: The cinnamamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The phenylpiperazine and cinnamamide groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a modulator of biological pathways, including neurotransmitter systems.

Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and other diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as acetylcholinesterase, thereby modulating neurotransmitter levels in the brain. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The replacement of phenylamino (UK pyr 32, 35) with 4-phenylpiperazine in the target compound likely enhances solubility and receptor binding due to the piperazine ring’s basic nitrogen and conformational flexibility .

- Cinnamamide vs. Acetamide/Propionamide : The cinnamamide group’s extended conjugation may improve membrane permeability compared to smaller acyl groups (acetamide/propionamide), as seen in anti-tuberculosis agents .

Anti-Tuberculosis Activity

Compounds like UK pyr 32 and 35 exhibit anti-tubercular activity, with MIC values ranging from 32–35 µg/mL. Their mechanisms involve interference with mycobacterial cell wall synthesis via pyrimidine metabolism disruption .

Kinase Inhibition Potential

The cinnamamide group’s rigidity and aromaticity are reminiscent of kinase inhibitors (e.g., imatinib), which utilize similar motifs for ATP-binding pocket interactions. Piperazine derivatives are also common in kinase inhibitors (e.g., Gleevec), supporting the hypothesis that the target compound may act on kinases such as Bcr-Abl or EGFR .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the phenyl substitution may slow this metabolism, extending half-life relative to UK pyr 32/35 .

Biological Activity

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.

Overview of the Compound

This compound is characterized by a unique structure comprising a pyrimidine ring, a phenylpiperazine moiety, and a cinnamamide group. This configuration contributes to its distinctive chemical properties and biological activities. The compound's primary target is acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission.

The principal mechanism through which this compound exerts its biological effects is by inhibiting AChE activity. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Such an increase is particularly beneficial in conditions characterized by cognitive deficits, such as Alzheimer's disease.

Biochemical Pathways

- Inhibition of AChE : The compound binds to AChE, preventing the breakdown of acetylcholine.

- Enhanced Neurotransmission : Increased acetylcholine levels facilitate improved communication between neurons.

- Potential Cognitive Enhancement : The modulation of cholinergic pathways may lead to improvements in memory and cognitive functions.

This compound has been shown to influence various cellular processes:

| Property | Description |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under standard laboratory conditions |

Case Studies and Experimental Data

- Cognitive Function Studies : In animal models, administration of this compound has demonstrated improvements in memory tasks compared to control groups. These studies highlight the compound's potential as a cognitive enhancer.

- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects against neurotoxic agents, suggesting its utility in treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies have explored the compound's effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Contains a carboxamide group | Moderate AChE inhibition |

| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | Contains a pyridine ring | Limited cholinergic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.